3-Chloro-6-(2-methoxyphenyl)pyridazine
Overview
Description
“3-Chloro-6-(2-methoxyphenyl)pyridazine” is a chemical compound with the CAS Number: 949468-94-4 . It has a molecular weight of 220.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(2-methoxyphenyl)pyridazine” can be represented by the InChI code: 1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“3-Chloro-6-(2-methoxyphenyl)pyridazine” is a powder that is stored at room temperature . Its molecular weight is 220.66 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Properties : Pyridazine derivatives, including variants similar to 3-Chloro-6-(2-methoxyphenyl)pyridazine, have been synthesized and studied for their biological properties such as anti-tumor and anti-inflammatory activities. The synthesis process often involves characterization techniques like NMR, IR, and mass spectral studies, complemented by single-crystal X-ray diffraction for structure confirmation (Sallam et al., 2021).
Density Functional Theory (DFT) Analysis : Detailed DFT calculations are employed to understand the electronic properties of these compounds. This includes analyzing the HOMO-LUMO energy levels, energy gap, and other quantum chemical parameters, which are crucial for determining their reactivity and potential applications (Sallam et al., 2021).
Medicinal Chemistry and Pharmacology
Antiviral Properties : Some derivatives of pyridazine, similar in structure to 3-Chloro-6-(2-methoxyphenyl)pyridazine, have shown promising results as antiviral agents. For instance, compounds have been identified that inhibit rhinoviruses at concentrations that do not affect cell growth, suggesting their potential in developing new antiviral therapies (Andries et al., 2005).
Antibacterial Activities : Novel thieno[2,3-c]pyridazine derivatives, related to 3-Chloro-6-(2-methoxyphenyl)pyridazine, have been synthesized and tested for their antibacterial activities. This research is significant in the search for new antimicrobial agents (Al-Kamali et al., 2014).
Agricultural Chemistry
Herbicidal Applications : Some pyridazine derivatives have shown herbicidal activities, indicating their potential use in agriculture. For instance, specific derivatives effectively inhibited plant growth in pre-emergence tests, offering insights into developing new herbicides (Tamura & Jojima, 1963).
- bicidal-activities-novel-3nsubstituted-xu/a645e6f51f5f522984d8e50ef7973484/?utm_source=chatgpt).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
3-chloro-6-(2-methoxyphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKBVNDUEOLHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650106 | |
Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-methoxyphenyl)pyridazine | |
CAS RN |
949468-94-4 | |
Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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